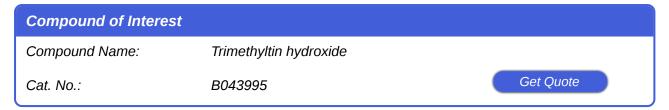


Trimethyltin Hydroxide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin hydroxide ((CH₃)₃SnOH), a potent organotin compound, has garnered significant attention in the scientific community for its diverse applications, ranging from a versatile reagent in organic synthesis to a well-characterized neurotoxicant for modeling neurodegenerative diseases. This technical guide provides an in-depth overview of the core properties, synthesis, experimental applications, and the molecular mechanisms underlying the biological effects of **trimethyltin hydroxide**. The information is tailored for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound for their work.

Core Properties and Formula

Trimethyltin hydroxide is a white, solid organometallic compound. A summary of its key quantitative data is presented below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C ₃ H ₁₀ OSn	[1]
Molecular Weight	180.82 g/mol	[1]
Appearance	White solid powder	[1]
Melting Point	118 °C	
Boiling Point	80 °C	_
Solubility	Soluble in water	_
CAS Number	56-24-6	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **trimethyltin hydroxide** and its application in key experiments are provided below. These protocols are intended to serve as a guide for laboratory use.

Synthesis of Trimethyltin Hydroxide

This protocol describes the synthesis of trimethyltin hydroxide from trimethyltin chloride.

Materials:

- Trimethyltin chloride (370 mg)
- Anhydrous methanol (5 mL)
- Solid potassium hydroxide (104 mg, 1.9 mmol)
- · Dry reaction flask
- Stirring apparatus
- Filtration apparatus
- Rotary evaporator



Procedure:

- In a dry reaction flask, dissolve trimethyltin chloride (370 mg) in anhydrous methanol (5 mL).
- Slowly add solid potassium hydroxide (104 mg, 1.9 mmol) to the solution while stirring continuously at room temperature.[1]
- Continue stirring the reaction mixture at room temperature for 1 hour. A solid precipitate of potassium chloride will form during the reaction.[1]
- After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.
- Concentrate the filtrate under vacuum using a rotary evaporator to obtain the solid trimethyltin hydroxide.[1]
- For purification, the crude product can be recrystallized or sublimed.

Ester Hydrolysis Using Trimethyltin Hydroxide

This protocol outlines a mild and selective method for the hydrolysis of methyl esters.

Materials:

- Methyl ester substrate
- Trimethyltin hydroxide (5 equivalents)
- 1,2-dichloroethane (DCE)
- Reaction vessel (e.g., microwave vial)
- Microwave reactor (optional, can be performed with conventional heating)
- 50% Acetic acid
- Dichloromethane
- Water or brine



- Sodium sulfate (Na₂SO₄)
- Silica gel for chromatography

Procedure:

- In a suitable reaction vessel, dissolve the methyl ester substrate in 1,2-dichloroethane.
- Add 5 equivalents of trimethyltin hydroxide to the solution.[2]
- Heat the reaction mixture. For expedited reactions, microwave irradiation at 130 °C for 20-30 minutes is effective.[2] Alternatively, conventional heating at 60-80 °C can be used until the reaction is complete as monitored by TLC or LC-MS.[3]
- Upon completion, cool the reaction mixture and add a 50% acetic acid solution.
- Extract the product into dichloromethane.[2]
- Wash the organic layer with water or brine to remove any residual trimethyltin hydroxide.
 [2]
- Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Purify the resulting carboxylic acid by flash chromatography on silica gel.[2]

Induction of Apoptosis in SH-SY5Y Cells and Analysis by Annexin V Staining

This protocol details the induction of apoptosis in the human neuroblastoma cell line SH-SY5Y using **trimethyltin hydroxide** and subsequent analysis by flow cytometry.

Materials:

- SH-SY5Y cells
- Cell culture medium (e.g., DMEM/F12)
- **Trimethyltin hydroxide** solution (in a suitable solvent like DMSO, diluted in culture medium)



- Phosphate-buffered saline (PBS)
- 1X Binding Buffer
- Annexin V-FITC conjugate
- Propidium Iodide (PI) staining solution
- · Flow cytometer

Procedure:

- Culture SH-SY5Y cells to the desired confluency in appropriate culture vessels.
- Treat the cells with varying concentrations of trimethyltin hydroxide for a predetermined duration to induce apoptosis.
- As a negative control, prepare a set of untreated cells.
- Harvest the cells, including any floating cells in the medium, by gentle trypsinization or scraping.
- Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
- Transfer 100 μL of the cell suspension (around 1 x 10⁵ cells) to a flow cytometry tube.[4]
- Add 5 μL of Annexin V-FITC to the cell suspension.
- Gently mix and incubate for 15 minutes at room temperature in the dark.[4]
- Add 400 μL of 1X Binding Buffer to each tube.
- $\bullet\,$ Add 5 μL of Propidium Iodide staining solution immediately before analysis.
- Analyze the samples by flow cytometry within one hour.[5]



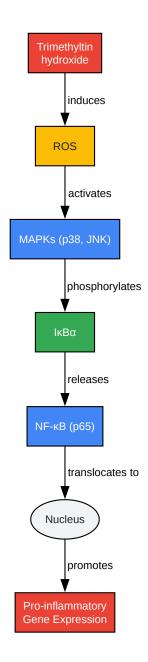
Signaling Pathways in Trimethyltin Hydroxide-Induced Neurotoxicity

Trimethyltin hydroxide is a well-established neurotoxin that selectively damages neurons, particularly in the hippocampus. Its neurotoxic effects are mediated through the activation of specific signaling pathways, leading to inflammation and apoptosis.

NF-kB Signaling Pathway Activation

Trimethyltin hydroxide induces neuroinflammation by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is initiated by the generation of reactive oxygen species (ROS), which in turn activates Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK. These MAPKs then phosphorylate the IκBα subunit of the NF-κB inhibitor, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes.[6]





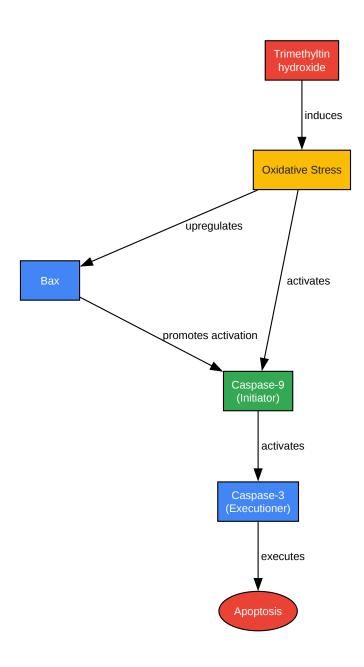
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NF-κB Pathway Activation by **Trimethyltin Hydroxide**.

Apoptotic Pathway Induction



The neurotoxic effects of **trimethyltin hydroxide** culminate in neuronal apoptosis. This process is initiated by oxidative stress, which leads to the activation of the initiator caspase, caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. The apoptotic pathway is also influenced by the pro-apoptotic protein Bax, whose expression is upregulated by **trimethyltin hydroxide**.[6][7]





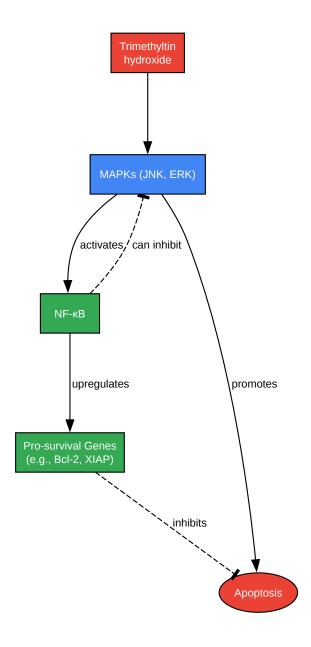
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Apoptotic Pathway Induced by **Trimethyltin Hydroxide**.

Crosstalk between NF-kB and MAPK Pathways

There is significant crosstalk between the NF-κB and MAPK signaling pathways in **trimethyltin hydroxide**-induced neurotoxicity. The activation of MAPKs (JNK and ERK) not only leads to the activation of NF-κB but also plays a direct role in apoptosis. Conversely, the inhibition of NF-κB can enhance JNK phosphorylation, thereby promoting apoptosis. This intricate balance and interplay between these two pathways ultimately determine the fate of the neuron upon exposure to **trimethyltin hydroxide**.[8]





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Crosstalk between NF-kB and MAPK Pathways.



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